molecular formula C35H42N4O7S B8057388 Fmoc-N-Pbf-L-HomoArginine

Fmoc-N-Pbf-L-HomoArginine

Cat. No.: B8057388
M. Wt: 662.8 g/mol
InChI Key: KPKYYRTZYDRTNX-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-Pbf-L-HomoArginine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzofuran ring, a fluorenylmethoxycarbonyl group, and a hexanoic acid chain, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Pbf-L-HomoArginine typically involves multiple steps, including the formation of the benzofuran and fluorenylmethoxycarbonyl intermediates, followed by their coupling with the hexanoic acid chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems, to optimize the efficiency and scalability of the process. These methods aim to produce the compound in high quantities while maintaining consistent quality and minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-Pbf-L-HomoArginine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing analogs .

Scientific Research Applications

Chemistry

In synthetic chemistry, Fmoc-N-Pbf-L-HomoArginine is primarily utilized for synthesizing complex peptides and proteins. The incorporation of homoarginine residues enhances the stability and bioactivity of peptides, making them suitable for various applications in research and industry.

Biology

This compound is instrumental in biological research where peptides containing homoarginine are studied for their roles in enzyme inhibition and receptor binding. These peptides are synthesized for various assays to investigate their biological interactions and mechanisms.

Case Studies:

  • Enzyme Inhibition: Research has shown that peptides containing homoarginine can effectively inhibit specific enzymes, thereby providing insights into potential therapeutic targets .
  • Receptor Binding: Studies have demonstrated that the structural modifications introduced by homoarginine can alter binding affinities to receptors, which is critical for drug design .

Medicine

In medicinal chemistry, peptides synthesized using this compound are explored for therapeutic applications. These include:

  • Cancer Treatment: Peptides designed with this compound have been investigated as potential inhibitors of cancer-related pathways, such as the VEGF-A165/NRP-1 interaction, which plays a significant role in tumor angiogenesis .
  • Infectious Diseases: The compound's unique properties allow for the development of novel therapeutic agents targeting various infectious diseases .

Industry Applications

In the pharmaceutical industry, this compound is utilized in developing peptide-based drugs and diagnostic tools. Its compatibility with standard SPPS protocols streamlines the synthesis process, making it an attractive option for researchers looking to develop new therapeutics quickly and efficiently .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Fmoc-N-Pbf-L-HomoArginine include:

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Introduction

Fmoc-N-Pbf-L-HomoArginine is a specialized amino acid derivative extensively utilized in peptide synthesis and drug development. Its unique chemical structure, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) moiety, enhances its biological activity and stability. This article explores its biological properties, applications in research, and relevant case studies.

1. Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild conditions, facilitating the assembly of complex peptides with high specificity and purity. This property is crucial for synthesizing therapeutic peptides that require precise structural configurations for biological activity .

2. Drug Development

The compound has shown potential in developing new pharmaceuticals, particularly those targeting specific biological pathways. Its structural modifications enhance the metabolic stability of peptide analogs, making them suitable candidates for therapeutic applications. For instance, analogs incorporating homoarginine have demonstrated improved plasma half-lives and hypotensive effects in vivo .

3. Bioconjugation

The sulfonyl group in this compound facilitates bioconjugation processes, enabling the attachment of biomolecules such as antibodies or drugs to enhance targeted delivery systems. This capability is particularly valuable in cancer therapy, where targeted drug delivery can improve treatment efficacy while minimizing side effects .

4. Protein Interactions

Research indicates that this compound aids in studying protein-protein interactions. Its incorporation into peptide sequences can influence binding affinities and interaction dynamics, providing insights into cellular mechanisms and potential therapeutic targets. For example, studies have shown that modifications using this compound can enhance the inhibitory activity of peptides against vascular endothelial growth factor (VEGF) receptors .

Case Study 1: Metabolic Stability of Apelin Analogues

A study investigated the incorporation of homoarginine into apelin analogues to enhance their metabolic stability and hypotensive effects. The modified peptides displayed up to a 340-fold increase in plasma half-life compared to native forms, suggesting significant potential for cardiovascular therapies .

Case Study 2: Inhibition of VEGF-A165/NRP-1 Complex

Research on peptidomimetic inhibitors highlighted the role of this compound derivatives in inhibiting the VEGF-A165 binding to neuropilin-1 (NRP-1). The study found that substitutions with homoarginine led to increased stability and activity of the inhibitors, demonstrating its utility in cancer therapeutics .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Peptide SynthesisUsed as a building block in SPPS for complex peptides
Drug DevelopmentEnhances metabolic stability; potential hypotensive effects
BioconjugationFacilitates attachment of biomolecules for targeted delivery
Protein InteractionsInfluences binding affinities; aids in studying cellular mechanisms

Properties

IUPAC Name

(2S)-6-[carbamimidoyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39(33(36)37)17-11-10-16-29(32(40)41)38-34(42)45-19-28-25-14-8-6-12-23(25)24-13-7-9-15-26(24)28/h6-9,12-15,28-29H,10-11,16-19H2,1-5H3,(H3,36,37)(H,38,42)(H,40,41)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKYYRTZYDRTNX-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(CCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(CCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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